

Application of 3-Oxo-9Z-Hexadecenoyl-CoA in Studying Protein-Metabolite Interactions

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Compound of Interest

Compound Name: 3-Oxo-9Z-Hexadecenoyl-CoA

Cat. No.: B15548820

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Introduction

3-Oxo-9Z-Hexadecenoyl-CoA is a long-chain fatty acyl-CoA thioester, an activated form of a fatty acid. While the specific biological roles and protein interactions of **3-Oxo-9Z-Hexadecenoyl-CoA** are an emerging area of research, its structural similarity to other long-chain fatty acyl-CoAs suggests its involvement in key metabolic and signaling pathways. Long-chain fatty acyl-CoAs are not only intermediates in fatty acid metabolism but also act as signaling molecules that can modulate the activity of various proteins, including enzymes and transcription factors.[1][2][3] The study of these interactions is crucial for understanding cellular regulation and for the development of novel therapeutics targeting metabolic and signaling pathways.

This document provides detailed application notes and protocols for utilizing **3-Oxo-9Z-Hexadecenoyl-CoA** to investigate protein-metabolite interactions. The methodologies described are based on established techniques for studying the interactions of similar long-chain fatty acyl-CoAs and can be adapted for **3-Oxo-9Z-Hexadecenoyl-CoA**.

Data Presentation

The following tables represent hypothetical quantitative data that could be obtained from the experiments described in this document. These tables are for illustrative purposes to guide researchers in presenting their findings.

Table 1: Identification of Potential **3-Oxo-9Z-Hexadecenoyl-CoA** Interacting Proteins by Affinity Purification-Mass Spectrometry (AP-MS)

Protein ID (UniProt)	Gene Symbol	Protein Name	Peptide Count	Fold Enrichment (vs. Control)	Putative Function
P0AE08	HNF4A	Hepatocyte nuclear factor 4-alpha	25	15.2	Transcription factor, lipid metabolism
P0C0P0	ACADVL	Very long- chain specific acyl-CoA dehydrogena se	18	12.5	Fatty acid beta- oxidation
Q9Y6P9	ACOT7	Acyl- coenzyme A thioesterase 7	15	9.8	Thioester hydrolysis
P38117	CPT2	Carnitine O- palmitoyltrans ferase 2	12	8.1	Fatty acid transport into mitochondria
P04035	FABP1	Fatty acid- binding protein, liver	10	6.7	Intracellular fatty acid transport

Table 2: Kinetic Parameters of **3-Oxo-9Z-Hexadecenoyl-CoA** Interaction with a Putative Target Protein (e.g., HNF4A) Determined by Surface Plasmon Resonance (SPR)

Analyte	Ligand	Kon (1/Ms)	Koff (1/s)	KD (nM)
3-Oxo-9Z-Hexadecenoyl-CoA	HNF4A	1.2 x 10 ⁵	2.5 x 10 ⁻⁴	2.1
Oleoyl-CoA (Control)	HNF4A	8.5 x 10 ⁴	3.1 x 10 ⁻⁴	3.6

Experimental Protocols

Protocol 1: Identification of Protein Interactors using Affinity Purification-Mass Spectrometry (AP-MS)

This protocol describes the use of a synthesized, biotin-tagged **3-Oxo-9Z-Hexadecenoyl-CoA** analog to pull down interacting proteins from cell lysates for identification by mass spectrometry.

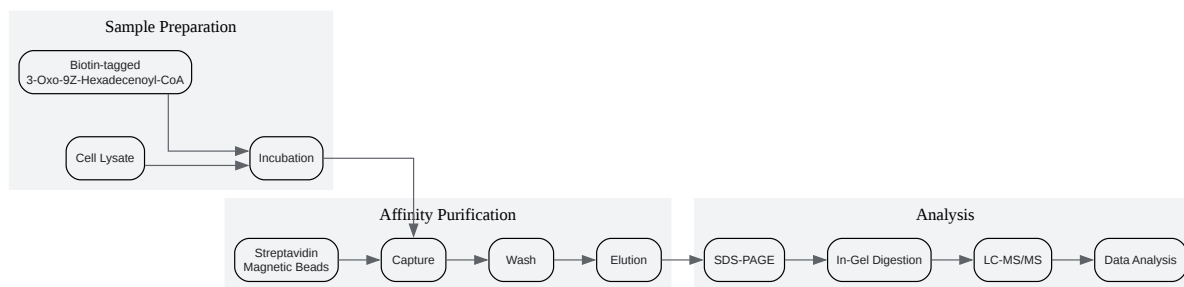
Materials:

- Biotin-tagged **3-Oxo-9Z-Hexadecenoyl-CoA** probe
- Streptavidin-conjugated magnetic beads
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., 0.1 M glycine, pH 2.8)
- Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
- SDS-PAGE gels and reagents
- In-gel digestion kit (Trypsin)
- Mass spectrometer (e.g., Orbitrap)

Procedure:

- **Probe Synthesis:** Synthesize a biotinylated analog of **3-Oxo-9Z-Hexadecenoyl-CoA**. This can be achieved by attaching a biotin moiety to the omega-end of the fatty acid chain before its activation to a CoA thioester.
- **Cell Culture and Lysis:** Culture cells of interest to ~80-90% confluency. Lyse the cells using a suitable lysis buffer on ice.
- **Lysate Preparation:** Centrifuge the cell lysate to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.
- **Probe Incubation:** Incubate the cell lysate with the biotin-tagged **3-Oxo-9Z-Hexadecenoyl-CoA** probe for a predetermined time and temperature to allow for binding. A non-biotinylated probe should be used as a negative control.
- **Affinity Purification:**
 - Add streptavidin-conjugated magnetic beads to the lysate-probe mixture and incubate to capture the biotin-tagged probe and its interacting proteins.
 - Use a magnetic stand to separate the beads from the lysate.
 - Wash the beads multiple times with wash buffer to remove non-specific binders.
- **Elution:** Elute the bound proteins from the beads using an elution buffer. Neutralize the eluate immediately.
- **SDS-PAGE and In-Gel Digestion:**
 - Separate the eluted proteins by SDS-PAGE.
 - Stain the gel (e.g., with Coomassie Brilliant Blue) and excise the protein bands.
 - Perform in-gel digestion of the proteins with trypsin.
- **Mass Spectrometry:** Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

- Data Analysis: Identify proteins that are significantly enriched in the sample incubated with the biotinylated probe compared to the negative control.



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Affinity Purification-Mass Spectrometry Workflow.

Protocol 2: In Vitro Validation of Protein-Metabolite Interaction using Chemical Crosslinking

This protocol describes a method to validate a direct interaction between **3-Oxo-9Z-Hexadecenoyl-CoA** and a purified candidate protein using a chemical crosslinker.

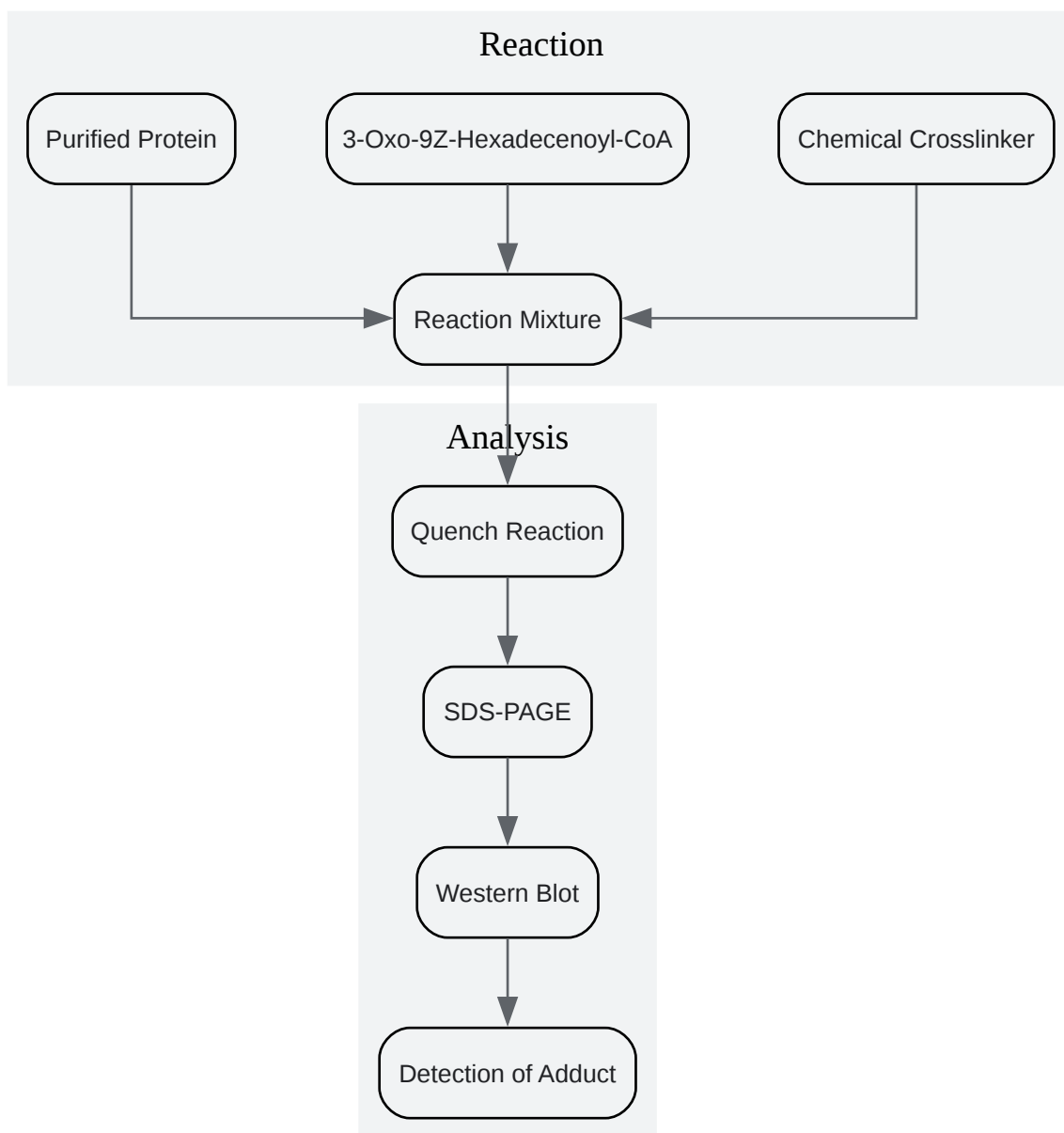
Materials:

- Purified candidate protein
- **3-Oxo-9Z-Hexadecenoyl-CoA**
- Zero-length crosslinker (e.g., EDC/NHS) or a short-arm crosslinker
- Reaction buffer (e.g., HEPES or PBS)

- Quenching solution (e.g., Tris-HCl)
- SDS-PAGE gels and reagents
- Western blotting reagents and specific antibody against the candidate protein

Procedure:

- **Reaction Setup:** In separate tubes, combine the purified candidate protein and **3-Oxo-9Z-Hexadecenoyl-CoA** in a suitable reaction buffer. Include a control reaction without the metabolite.
- **Crosslinking:** Add the chemical crosslinker to the reaction mixtures. The concentration of the crosslinker and the reaction time should be optimized.
- **Quenching:** Stop the crosslinking reaction by adding a quenching solution.
- **SDS-PAGE and Western Blotting:**
 - Separate the reaction products by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Probe the membrane with a specific antibody against the candidate protein.
- **Analysis:** A successful crosslinking event will result in a higher molecular weight band corresponding to the protein-metabolite adduct, which will be absent in the control lane.



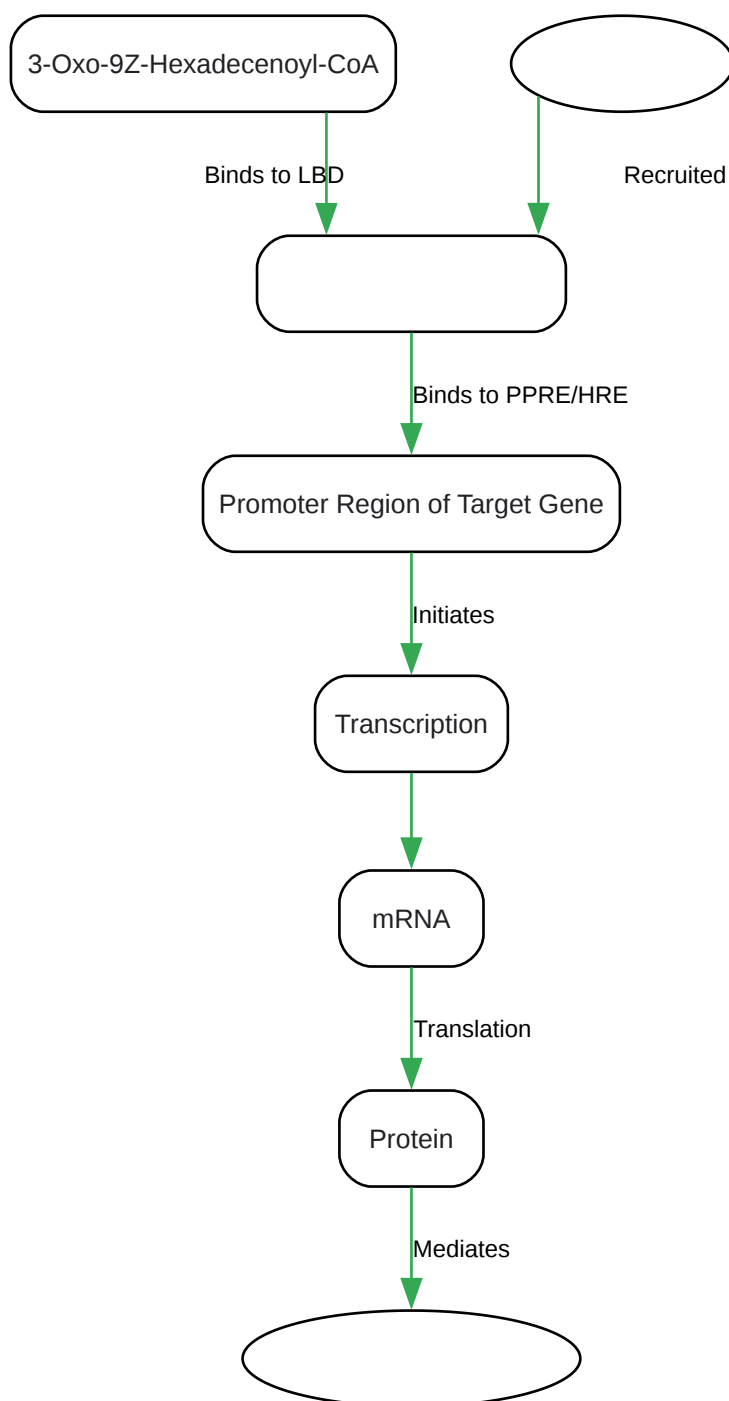
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Chemical Crosslinking Experimental Workflow.

Signaling Pathway Involvement

Long-chain fatty acyl-CoAs are known to regulate the activity of nuclear receptors, which are a class of transcription factors that control gene expression in response to ligand binding.[4] For instance, hepatocyte nuclear factor 4-alpha (HNF4α) and peroxisome proliferator-activated receptors (PPARs) can be regulated by fatty acyl-CoAs.[4][5] The binding of these metabolites

can induce conformational changes in the receptors, leading to the recruitment of co-activators or co-repressors and subsequent modulation of target gene transcription. These genes are often involved in lipid and glucose metabolism.



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Nuclear Receptor Signaling Pathway.

Conclusion

The study of protein-metabolite interactions involving **3-Oxo-9Z-Hexadecenoyl-CoA** holds significant promise for uncovering novel regulatory mechanisms in cellular metabolism and signaling. The protocols and conceptual frameworks presented here provide a robust starting point for researchers to investigate these interactions. While the specific protein targets of **3-Oxo-9Z-Hexadecenoyl-CoA** are yet to be fully elucidated, the methodologies adapted from the study of other long-chain fatty acyl-CoAs offer a clear path forward. Such research will be instrumental in advancing our understanding of metabolic regulation and may pave the way for new therapeutic strategies in metabolic diseases and beyond.

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